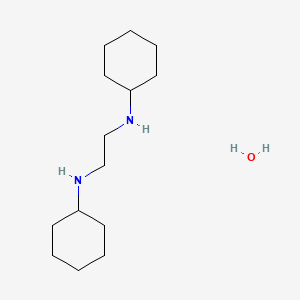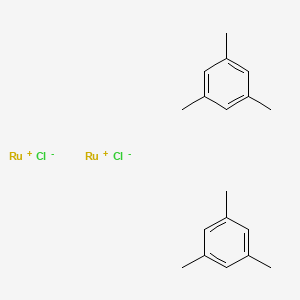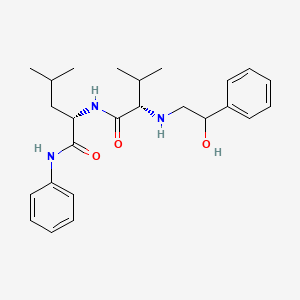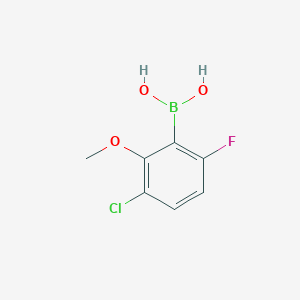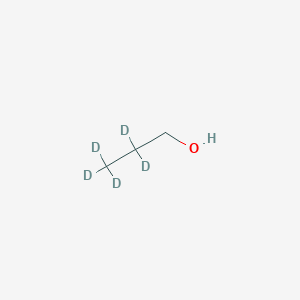
Propanol-2,2,3,3,3-D5
Vue d'ensemble
Description
Propanol-2,2,3,3,3-D5, also known as deuterated isopropanol, is a deuterium-labeled compound with the molecular formula C3H3D5O. It is a colorless, flammable liquid that is commonly used in scientific research due to its unique isotopic properties. The presence of deuterium atoms makes it particularly useful in various analytical and spectroscopic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanol-2,2,3,3,3-D5 can be synthesized through several methods. One common approach involves the deuteration of isopropanol using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Another method involves the reduction of acetone-d6 (deuterated acetone) using a deuterium source such as lithium aluminum deuteride (LiAlD4). This reaction is carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen from water.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic deuteration of isopropanol. This process is scaled up to produce large quantities of the compound, which is then purified through distillation and other separation techniques to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanol-2,2,3,3,3-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetone-d6 using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form propane-d8 using strong reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum deuteride (LiAlD4) is a commonly used reducing agent.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) are often used in substitution reactions.
Major Products Formed
Oxidation: Acetone-d6
Reduction: Propane-d8
Substitution: Various substituted deuterated compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Propanol-2,2,3,3,3-D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a solvent and reagent in various chemical reactions and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of propanol-2,2,3,3,3-D5 is primarily related to its role as a deuterated solvent or reagent. The presence of deuterium atoms affects the physical and chemical properties of the compound, such as its boiling point, solubility, and reactivity. In NMR spectroscopy, the deuterium atoms provide distinct signals that can be used to study the structure and dynamics of molecules.
Comparaison Avec Des Composés Similaires
Propanol-2,2,3,3,3-D5 is similar to other deuterated alcohols, such as methanol-d4 and ethanol-d6. it is unique in its specific isotopic labeling and the resulting properties. Compared to non-deuterated isopropanol, this compound has different physical properties, such as a higher boiling point and different NMR signals, making it particularly useful in analytical applications.
List of Similar Compounds
- Methanol-d4 (CD3OD)
- Ethanol-d6 (CD3CD2OD)
- Acetone-d6 (CD3COCD3)
- Propane-d8 (C3D8)
Propriétés
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


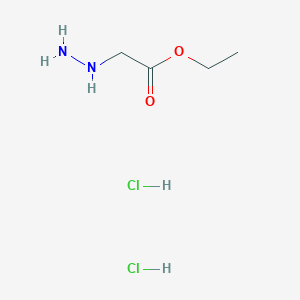
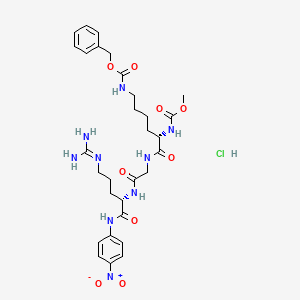
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)

![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
